Trisodium citrate is produced through the complete neutralization of citric acid with sodium hydroxide or sodium carbonate. It occurs naturally in citrus fruits and is an integral part of various metabolic pathways in living organisms. The compound is classified under food additives (E331) and has applications across multiple industries, including food, pharmaceuticals, and biotechnology.
The synthesis of citric acid trisodium salt hydrate can be achieved through several methods:
These methods allow for the production of both the dihydrate and trihydrate forms of trisodium citrate, depending on the conditions applied during synthesis.
The molecular structure of citric acid trisodium salt hydrate consists of three sodium ions () associated with one citrate ion (). The citrate ion features three carboxyl groups (-COOH) that can donate protons, making it a tribasic acid.
The presence of water molecules in the hydrate form contributes to its stability and solubility characteristics.
Citric acid trisodium salt hydrate participates in various chemical reactions:
These reactions highlight its versatility as both a stabilizing agent and a reactive participant in biochemical processes.
The mechanism of action of citric acid trisodium salt hydrate primarily revolves around its role as a buffering agent and chelating agent:
Citric acid trisodium salt hydrate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications across industries.
Citric acid trisodium salt hydrate has diverse applications:
The isolation of citric acid from lemon juice by Swedish-German chemist Carl Wilhelm Scheele in 1784 marked the foundational step toward citrate chemistry [1] [4] [7]. While citric acid itself became a scientific curiosity, its industrial utility remained limited until the early 20th century. The development of citric acid derivatives accelerated significantly during World War I, driven by supply chain disruptions for natural citrus extracts. The pivotal breakthrough occurred in 1914 when Belgian physician Albert Hustin and Argentine researcher Luis Agote pioneered sodium citrate’s application as a non-toxic anticoagulant for stored blood, revolutionizing transfusion medicine [2]. By 1915, American scientist Richard Lewisohn optimized the concentration for clinical efficacy, establishing trisodium citrate’s life-saving role in blood preservation [2]. Concurrently, food and chemical industries began exploring citrate salts as pH regulators and stabilizers. The 1917 discovery by James Currie that Aspergillus niger could efficiently produce citric acid via fermentation provided the scalable production method necessary for derivative synthesis, enabling commercial viability of salts like trisodium citrate hydrate [4] [7].
Table 1: Key Historical Milestones in Citric Acid Derivatives Development
Year | Event | Key Figure/Entity |
---|---|---|
1784 | First isolation of citric acid from lemon juice | Carl Wilhelm Scheele |
1914 | Demonstration of sodium citrate as a blood anticoagulant | Albert Hustin and Luis Agote |
1915 | Optimization of citrate concentration for blood preservation | Richard Lewisohn |
1917 | Industrial citric acid fermentation using Aspergillus niger | James Currie (Pfizer) |
1929 | Commercial-scale citrate salt production begins | Citrique Belge |
Citric acid trisodium salt hydrate, systematically named trisodium 2-hydroxypropane-1,2,3-tricarboxylate hydrate (chemical formula: Na₃C₆H₅O₇·nH₂O), is a crystalline salt derived from the complete neutralization of citric acid’s three carboxylic acid groups [2] [4]. The anhydrous form (Na₃C₆H₅O₇) has a molecular weight of 258.06 grams per mole, while the commonly encountered dihydrate (Na₃C₆H₅O₇·2H₂O) weighs 294.10 grams per mole [2] [5]. Its structure features a central hydroxyl group and three carboxylate anions, which facilitate versatile coordination chemistry with metal ions. The compound is designated as E331 in the European food additive numbering system, with subclasses distinguishing mono-, di-, and trisodium citrate [2] [4]. Alternative designations include:
Table 2: Fundamental Chemical and Physical Properties
Property | Anhydrous Form | Dihydrate Form |
---|---|---|
Molecular Formula | Na₃C₆H₅O₇ | Na₃C₆H₅O₇·2H₂O |
Molecular Weight (g/mol) | 258.06 | 294.10 |
Crystal System | Monoclinic | Colorless crystals |
Solubility in Water (25°C) | 57 g/100 g | 92 g/100 g |
pH (5% aqueous solution) | 7.5–9.0 | 7.5–9.0 |
Global production of citric acid trisodium salt hydrate is intrinsically linked to citric acid manufacturing, exceeding 2 million tons annually as of 2025, with citrate salts constituting approximately 25–30% of derivative utilization [3] [4] [9]. The market is projected to grow at a compound annual growth rate (CAGR) of 3.4–4.2% through 2033, potentially reaching $5.23 billion by 2033 [6] [9] [10]. This growth is driven by three primary sectors:
Geographically, Asia-Pacific dominates production, with China supplying >70% of global citrate salts via fermentation-based facilities like Shandong Ensign Industry’s 600,000-ton annual capacity [3] [9] [10]. Europe and North America remain innovation hubs for high-purity pharmaceutical grades, with expansions such as Jungbunzlauer’s Canadian plant highlighting regional strategic investments [10].
Table 3: Global Market Dynamics and Regional Production Leadership (2025–2033 Projections)
Region | Market Share (2025) | Projected CAGR | Key Production Hub | Dominant Application Sector |
---|---|---|---|---|
Asia-Pacific | 48–52% | 4.5–5.0% | Shandong, China | Food & Beverage |
Europe | 22–26% | 2.8–3.2% | Tienen, Belgium | Pharmaceuticals |
North America | 18–22% | 3.5–4.0% | Port Colborne, Canada | Industrial Cleaners |
Rest of World | 8–10% | 4.0–4.5% | São Paulo, Brazil | Food Processing |
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